Propyl 1,3-dioxo-2-phenylisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a chemical compound belonging to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a propyl ester group, a phenyl ring, and a dioxoisoindole core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 1,3-dioxo-2-phenylisoindole-5-carboxylate typically involves the condensation of phthalic anhydride with a primary amine, followed by esterification. One common method includes:
Condensation Reaction: Phthalic anhydride reacts with aniline in the presence of a catalyst to form 2-phenylisoindole-1,3-dione.
Esterification: The resulting 2-phenylisoindole-1,3-dione is then esterified with propanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Propyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Propyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of Propyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindole derivative with similar structural features.
N-Phenylphthalimide: Another isoindole derivative with a phenyl group.
Propyl 1,3-dioxoisoindole-5-carboxylate: Lacks the phenyl group but shares the core structure.
Uniqueness
Propyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is unique due to its combination of a propyl ester group, a phenyl ring, and a dioxoisoindole core. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
propyl 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-2-10-23-18(22)12-8-9-14-15(11-12)17(21)19(16(14)20)13-6-4-3-5-7-13/h3-9,11H,2,10H2,1H3 |
InChI Key |
SGQQYQGJQUBFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.